molecular formula C20H16ClN B3055537 1-(1-Naphthylmethyl)quinolinium chloride CAS No. 65322-65-8

1-(1-Naphthylmethyl)quinolinium chloride

Cat. No.: B3055537
CAS No.: 65322-65-8
M. Wt: 305.8 g/mol
InChI Key: SDRNROHXGLGJSB-UHFFFAOYSA-M
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Description

1-(1-Naphthylmethyl)quinolinium chloride is a chemical compound with the molecular formula C20H16ClN. It is a quaternary ammonium salt derived from quinoline and naphthalene. This compound is known for its unique structure, which combines the aromatic systems of both quinoline and naphthalene, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-(1-Naphthylmethyl)quinolinium chloride typically involves the reaction of quinoline with 1-(chloromethyl)naphthalene. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.

Chemical Reactions Analysis

1-(1-Naphthylmethyl)quinolinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the naphthylmethyl group, leading to the formation of quinolinium carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the quinolinium ring, forming dihydroquinolinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, where nucleophiles such as amines or thiols replace the chloride ion.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Naphthylmethyl)quinolinium chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting specific cellular pathways involved in diseases.

    Industry: In the industrial sector, it is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(1-Naphthylmethyl)quinolinium chloride involves its interaction with cellular components, particularly nucleic acids and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation. Additionally, it can interact with enzymes involved in cellular metabolism, further influencing cellular processes .

Comparison with Similar Compounds

1-(1-Naphthylmethyl)quinolinium chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)quinolin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N.ClH/c1-3-12-19-16(7-1)9-5-10-18(19)15-21-14-6-11-17-8-2-4-13-20(17)21;/h1-14H,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRNROHXGLGJSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC4=CC=CC=C43.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049434
Record name 1-(1-Naphthylmethyl)quinolinium chloride
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Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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CAS No.

65322-65-8
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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Record name 1-(1-Naphthylmethyl)quinolinium chloride
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Record name 1-(1-naphthylmethyl)quinolinium chloride
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Record name 1-(1-Naphthylmethyl)quinolinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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